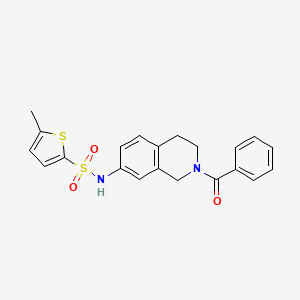

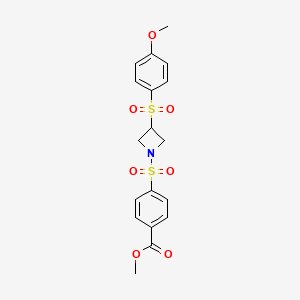

![molecular formula C18H13BrF3N3O2 B2794437 2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol CAS No. 105258-18-2](/img/structure/B2794437.png)

2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol, also known as BPR1K653, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound belongs to the class of pyrimidine derivatives and has a molecular weight of 469.3 g/mol.

Scientific Research Applications

Pharmacological Research

This compound shows promise in pharmacological research due to its structural similarity to pyrazoline and indole derivatives, which are known for their diverse biological activities. Pyrazoline derivatives have been studied for their antibacterial , antifungal , antiparasitic , anti-inflammatory , antidepressant , anticonvulsant , antioxidant , and antitumor activities . Similarly, indole derivatives are noted for their antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . The compound could be synthesized into various derivatives to explore these pharmacological effects.

Neuroscience

In neuroscience, the compound’s potential to modulate acetylcholinesterase (AchE) activity is of interest. AchE is crucial for nerve pulse transmission in both vertebrates and invertebrates. Modulating AchE activity can lead to significant insights into neurotoxicity , behavioral changes , and movement impairments in organisms, which is vital for developing treatments for neurodegenerative diseases .

Oxidative Stress Research

The compound’s potential role in oxidative stress research is significant. Oxidative stress is linked to disease development and affects various cellular components. This compound could serve as a biomarker for oxidative injury in cells and tissues, particularly focusing on malondialdehyde (MDA) levels, which indicate lipid peroxidation .

Cancer Research

Given the antitumor activities of related pyrazoline and indole derivatives, this compound could be valuable in cancer research. It may contribute to the development of new anticancer drugs, especially in studying drug resistance mechanisms in cancerous cells .

Antimicrobial Research

The structural features of this compound suggest potential antimicrobial properties. Research could focus on synthesizing derivatives to combat drug-resistant pathogens, which is a growing concern in the medical field .

Molecular Modelling

The compound could be used in molecular modelling studies to understand the interaction between drugs and their targets. This is crucial for the design of new drugs with improved efficacy and reduced side effects .

Aquatic Toxicology

Research on the effects of similar compounds on aquatic life, such as rainbow trout alevins, indicates that this compound could be used to study environmental toxicity and its impact on aquatic organisms’ survival and behavior .

Agricultural Chemistry

Indole derivatives play a role in plant growth and development. This compound could be investigated for its effects on plant hormone regulation and defense mechanisms against pests, contributing to sustainable agriculture practices .

properties

IUPAC Name |

2-[2-amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrF3N3O2/c1-27-11-6-7-12(13(26)8-11)15-14(9-2-4-10(19)5-3-9)16(18(20,21)22)25-17(23)24-15/h2-8,26H,1H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAAVYJJOOZKGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({1-[(3,4-Dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2794357.png)

![N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2794361.png)

![N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2794362.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2794363.png)

![N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-(3-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2794371.png)

![Tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate](/img/structure/B2794372.png)